molecular formula C5H12O2S B14634041 Propyl ethanesulfinate CAS No. 52693-46-6

Propyl ethanesulfinate

Cat. No.: B14634041
CAS No.: 52693-46-6
M. Wt: 136.21 g/mol
InChI Key: DJXLEDMBLMNACT-UHFFFAOYSA-N
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Description

Propyl ethanesulfinate is an organosulfur compound with the chemical formula C5H12O2S It is a sulfinate ester, characterized by the presence of a sulfinyl group (SO2) bonded to an ethyl group and a propyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Propyl ethanesulfinate can be synthesized through several methods. One common approach involves the reaction of ethanesulfinic acid with propanol in the presence of a dehydrating agent. The reaction typically proceeds under mild conditions, with the removal of water driving the formation of the ester bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate catalysts to enhance the reaction rate and selectivity. The choice of solvents and reaction conditions can be optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Propyl ethanesulfinate undergoes various chemical reactions, including:

    Oxidation: The sulfinyl group can be further oxidized to form sulfonates.

    Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.

    Substitution: The ester bond can be cleaved in the presence of nucleophiles, leading to the formation of ethanesulfinic acid and propanol.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or peracids are commonly used for oxidation reactions.

    Reducing Agents: Lithium aluminum hydride or sodium borohydride can be employed for reduction.

    Nucleophiles: Alcohols, amines, and thiols can participate in substitution reactions.

Major Products

    Oxidation: Propyl ethanesulfonate.

    Reduction: Propyl ethanesulfide.

    Substitution: Ethanesulfinic acid and propanol.

Scientific Research Applications

Propyl ethanesulfinate has several applications in scientific research:

    Chemistry: It serves as a reagent in organic synthesis, particularly in the formation of sulfonate esters and sulfides.

    Biology: It is used in the study of enzyme mechanisms involving sulfur-containing substrates.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of other organosulfur compounds.

Mechanism of Action

The mechanism of action of propyl ethanesulfinate involves the reactivity of the sulfinyl group. This group can undergo nucleophilic attack, leading to the formation of various intermediates and products. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the nucleophile.

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonic acid: A simpler sulfonic acid with similar reactivity but different applications.

    Ethanesulfonic acid: Similar in structure but lacks the propyl group, leading to different chemical properties.

    Propyl methanesulfonate: Contains a sulfonate group instead of a sulfinyl group, resulting in different reactivity.

Uniqueness

Propyl ethanesulfinate is unique due to the presence of both an ethyl and a propyl group bonded to the sulfinyl group. This structural feature imparts distinct chemical properties, making it a valuable reagent in various synthetic applications.

Properties

CAS No.

52693-46-6

Molecular Formula

C5H12O2S

Molecular Weight

136.21 g/mol

IUPAC Name

propyl ethanesulfinate

InChI

InChI=1S/C5H12O2S/c1-3-5-7-8(6)4-2/h3-5H2,1-2H3

InChI Key

DJXLEDMBLMNACT-UHFFFAOYSA-N

Canonical SMILES

CCCOS(=O)CC

Origin of Product

United States

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